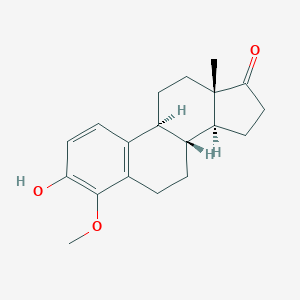

4-Methoxyestrone

Description

Propriétés

IUPAC Name |

(8R,9S,13S,14S)-3-hydroxy-4-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O3/c1-19-10-9-12-11-5-7-16(20)18(22-2)14(11)4-3-13(12)15(19)6-8-17(19)21/h5,7,12-13,15,20H,3-4,6,8-10H2,1-2H3/t12-,13-,15+,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUEXVLNGOBYUEW-BFDPJXHCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40904316 | |

| Record name | 4-Methoxyestrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40904316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58562-33-7 | |

| Record name | 4-Methoxyestrone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58562-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxyestrone-4-methyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058562337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxyestrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40904316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-METHOXYESTRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EX27GM9MHY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Biochemical Synthesis of 4-Methoxyestrone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biochemical pathway for the synthesis of 4-Methoxyestrone, a significant metabolite of estrone. The document details the enzymatic reactions, presents quantitative kinetic data, and furnishes detailed experimental protocols for the in-vitro synthesis of the key intermediates. A visual representation of the pathway is also provided to facilitate a clear understanding of the molecular transformations.

Biochemical Pathway Overview

The synthesis of this compound from its precursor, estrone, is a two-step enzymatic process primarily occurring in tissues such as the liver, breast, and prostate.[1] This pathway is a crucial component of estrogen metabolism and detoxification.

The initial step involves the introduction of a hydroxyl group at the C4 position of the estrone molecule. This reaction is catalyzed by a member of the cytochrome P450 superfamily of enzymes. Specifically, cytochrome P450 1B1 (CYP1B1) is the principal enzyme responsible for the 4-hydroxylation of estrone, leading to the formation of 4-hydroxyestrone.[1][2]

The subsequent and final step in the synthesis of this compound is the methylation of the newly introduced hydroxyl group of 4-hydroxyestrone. This reaction is carried out by the enzyme Catechol-O-methyltransferase (COMT), which transfers a methyl group from its co-substrate S-adenosyl-L-methionine (SAM) to the 4-hydroxyl group of 4-hydroxyestrone.[3] This methylation process yields the final product, this compound.

Quantitative Data: Enzyme Kinetics

The efficiency of the enzymatic reactions in the this compound synthesis pathway can be described by their kinetic parameters. The following table summarizes the available Michaelis-Menten constants (Km) and catalytic constants (kcat) for the key enzymes involved.

| Enzyme | Substrate | Product | Km (µM) | kcat (min⁻¹) | kcat/Km (mM⁻¹ min⁻¹) | Source |

| Human CYP1B1 | Estradiol* | 4-Hydroxyestradiol | 0.71 | 1.39 | 1957 | [4] |

| Human COMT | 4-Hydroxyestrone | This compound | 1.5 ± 0.2 | 1.6 ± 0.04 | 1067 |

Experimental Protocols

The following are detailed protocols for the in-vitro enzymatic synthesis of 4-hydroxyestrone and this compound. These protocols are based on established methodologies and are intended to serve as a guide for researchers.

Synthesis of 4-Hydroxyestrone from Estrone using Human CYP1B1

This protocol describes the enzymatic conversion of estrone to 4-hydroxyestrone using recombinant human CYP1B1 co-expressed with NADPH-cytochrome P450 reductase.

Materials:

-

Recombinant human CYP1B1/NADPH-cytochrome P450 reductase microsomes (e.g., from baculovirus-infected insect cells)

-

Estrone

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)

-

Magnesium chloride (MgCl₂)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

High-performance liquid chromatography (HPLC) system with a UV detector

Procedure:

-

Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.4), 10 mM MgCl₂, and the NADPH regenerating system.

-

Add estrone (dissolved in a minimal amount of ethanol or DMSO) to the reaction mixture to a final concentration of 10 µM.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the recombinant human CYP1B1/NADPH-cytochrome P450 reductase microsomes (final concentration of 10 pmol of CYP1B1/mL).

-

Incubate the reaction mixture at 37°C for 30 minutes with gentle shaking.

-

Terminate the reaction by adding 2 volumes of ice-cold ethyl acetate.

-

Extract the metabolites by vortexing for 1 minute, followed by centrifugation at 2000 x g for 10 minutes.

-

Collect the organic (upper) layer and dry it over anhydrous sodium sulfate.

-

Evaporate the solvent under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable mobile phase for HPLC analysis.

-

Quantify the formation of 4-hydroxyestrone by comparing the peak area to a standard curve of authentic 4-hydroxyestrone.

Synthesis of this compound from 4-Hydroxyestrone using Human COMT

This protocol outlines the enzymatic methylation of 4-hydroxyestrone to this compound using recombinant human COMT.

Materials:

-

Recombinant human COMT (soluble form, S-COMT)

-

4-Hydroxyestrone

-

S-adenosyl-L-methionine (SAM)

-

Tris-HCl buffer (50 mM, pH 7.8)

-

Magnesium chloride (MgCl₂)

-

Dithiothreitol (DTT)

-

Perchloric acid

-

Ethyl acetate

-

High-performance liquid chromatography (HPLC) system with a UV or electrochemical detector

Procedure:

-

Prepare a reaction mixture containing 50 mM Tris-HCl buffer (pH 7.8), 1 mM MgCl₂, and 1 mM DTT.

-

Add 4-hydroxyestrone (dissolved in a minimal amount of ethanol or DMSO) to the reaction mixture to a final concentration of 10 µM.

-

Add SAM to a final concentration of 500 µM.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding recombinant human COMT to a final concentration of 0.1 mg/mL.

-

Incubate the reaction mixture at 37°C for 20 minutes.

-

Terminate the reaction by adding 100 µL of 0.4 M perchloric acid.

-

Centrifuge the mixture at 10,000 x g for 5 minutes to pellet the precipitated protein.

-

Collect the supernatant for analysis.

-

Inject an aliquot of the supernatant directly onto the HPLC system or after extraction with ethyl acetate for analysis.

-

Quantify the formation of this compound by comparing the peak area to a standard curve of authentic this compound.

Visualization of the Biochemical Pathway

The following diagram illustrates the two-step biochemical pathway for the synthesis of this compound from estrone.

References

4-Methoxyestrone: A Technical Guide to its Antioxidant Function

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Methoxyestrone (4-MeOE1) is an endogenous metabolite of estrone, playing a crucial role in estrogen metabolism. While often categorized as an antioxidant, its primary protective function stems from its formation as a detoxified product of 4-hydroxyestrone (4-OHE1). The methylation of the highly reactive 4-OHE1 to the more stable 4-MeOE1 prevents the generation of carcinogenic quinone species that can induce oxidative stress and DNA damage. This technical guide provides an in-depth analysis of the biological function of this compound as an antioxidant, detailing its metabolic pathway, its role in mitigating oxidative damage, and the relevant signaling pathways influenced by its precursor molecules. Due to a lack of direct quantitative data on the radical scavenging activity of this compound, this guide also provides detailed experimental protocols for key antioxidant assays that could be employed for its evaluation.

Introduction: The Antioxidant Role of this compound in Estrogen Metabolism

Estrogen metabolism is a complex process involving multiple enzymatic steps. One of the key pathways involves the hydroxylation of estrone (E1) to form catechol estrogens, such as 4-hydroxyestrone (4-OHE1). While these catechol estrogens can have physiological roles, 4-OHE1 is also a potent pro-oxidant. It can be oxidized to semiquinones and quinones, highly reactive molecules that can generate reactive oxygen species (ROS) and form adducts with DNA, leading to genotoxicity and potentially initiating carcinogenesis[1][2].

The antioxidant function of this compound is primarily indirect. Its synthesis, catalyzed by the enzyme Catechol-O-methyltransferase (COMT), represents a critical detoxification step. By methylating the hydroxyl group at the C4 position of estrone, COMT converts the reactive 4-OHE1 into the chemically stable 4-MeOE1[1][2]. This process effectively neutralizes the pro-oxidant potential of 4-OHE1, thereby protecting the cell from oxidative damage. Therefore, the biological "antioxidant" function of this compound is intrinsically linked to its role as a stable, detoxified metabolite.

Metabolic Pathway of this compound Formation

The formation of this compound is a key step in Phase II of estrogen metabolism. The pathway can be summarized as follows:

-

Hydroxylation: Estrone (E1) is hydroxylated at the C4 position by cytochrome P450 enzymes (primarily CYP1B1) to form 4-hydroxyestrone (4-OHE1)[1].

-

Methylation: The enzyme Catechol-O-methyltransferase (COMT) transfers a methyl group from S-adenosyl-L-methionine (SAM) to the hydroxyl group of 4-OHE1, resulting in the formation of this compound (4-MeOE1).

This metabolic conversion is crucial for maintaining cellular homeostasis and preventing the accumulation of damaging estrogen metabolites.

Figure 1: Metabolic pathway leading to the formation of this compound.

Quantitative Data on Antioxidant Activity

Currently, there is a notable lack of publicly available quantitative data directly assessing the free radical scavenging activity of this compound using standard antioxidant assays. While its precursor, 4-hydroxyestrone, has been studied for its ability to inhibit lipid peroxidation, similar data for this compound is not readily found in the scientific literature. The primary focus of research has been on its role as a detoxified metabolite rather than as a direct antioxidant.

For comparative purposes, the table below is structured to present quantitative antioxidant data. Should such data for this compound become available from future research, it can be populated accordingly.

| Compound | Assay | IC50 / Trolox Equivalent | Reference |

| This compound | DPPH | Data not available | - |

| ABTS | Data not available | - | |

| ORAC | Data not available | - | |

| 4-Hydroxyestrone | Lipid Peroxidation | Data not available | - |

| Trolox (Reference) | DPPH | - | - |

| ABTS | - | - | |

| ORAC | - | - |

Experimental Protocols for Antioxidant Activity Assessment

To facilitate further research into the direct antioxidant potential of this compound, detailed protocols for three standard antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.

-

Prepare a series of concentrations of this compound and a reference antioxidant (e.g., Trolox or Ascorbic Acid) in methanol.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of each concentration of the test compound or standard.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

-

Figure 2: Workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).

Methodology:

-

Reagent Preparation:

-

Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a series of concentrations of this compound and a reference antioxidant (e.g., Trolox) in a suitable solvent.

-

-

Assay Procedure:

-

In a 96-well microplate, add 10 µL of each concentration of the test compound or standard.

-

Add 190 µL of the diluted ABTS•+ solution to each well.

-

Incubate the plate at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

-

Data Analysis:

-

Calculate the percentage of inhibition as described for the DPPH assay.

-

Determine the Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the antioxidant activity of the sample to that of Trolox.

-

ORAC (Oxygen Radical Absorbance Capacity) Assay

This assay measures the antioxidant's ability to protect a fluorescent probe from damage by a peroxyl radical generator.

Methodology:

-

Reagent Preparation:

-

Prepare a working solution of fluorescein in phosphate buffer (pH 7.4).

-

Prepare a solution of the peroxyl radical generator, AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), in phosphate buffer.

-

Prepare a series of concentrations of this compound and a Trolox standard curve.

-

-

Assay Procedure:

-

In a black 96-well microplate, add 150 µL of the fluorescein working solution to each well.

-

Add 25 µL of the test compound or Trolox standard to the wells.

-

Incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 25 µL of the AAPH solution to each well.

-

Immediately begin monitoring the fluorescence decay every 1-2 minutes for at least 60 minutes using a fluorescence microplate reader (excitation ~485 nm, emission ~520 nm).

-

-

Data Analysis:

-

Calculate the area under the curve (AUC) for each sample and standard.

-

Calculate the net AUC by subtracting the AUC of the blank from the AUC of each sample and standard.

-

Plot the net AUC against the Trolox concentration to generate a standard curve.

-

Express the ORAC value of the sample as Trolox equivalents.

-

Signaling Pathways Associated with Precursors of this compound

While direct evidence for this compound's role in antioxidant signaling is lacking, its precursor, 4-hydroxyestradiol (a metabolite of 4-OHE1), has been shown to activate the Nrf2-Keap1 pathway. This pathway is a critical cellular defense mechanism against oxidative stress.

The Nrf2-Keap1 Signaling Pathway:

Under basal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent proteasomal degradation.

Upon exposure to electrophiles or oxidative stress, reactive cysteine residues on Keap1 are modified. This conformational change leads to the dissociation of Nrf2 from Keap1. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and detoxification genes, upregulating their expression. These genes include heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione synthesis.

Studies have shown that the quinone metabolite of 4-hydroxyestradiol can covalently modify Keap1, leading to Nrf2 activation and the subsequent expression of cytoprotective genes. This suggests that while this compound itself is a product of detoxification, its precursors can actively modulate cellular antioxidant defenses.

Figure 3: Activation of the Nrf2-Keap1 pathway by catechol estrogen metabolites.

Conclusion and Future Directions

This compound's primary role as an antioxidant is manifested through its formation as a stable, detoxified metabolite of the pro-oxidant 4-hydroxyestrone. This methylation process is a critical component of cellular defense against estrogen-induced oxidative stress and genotoxicity. While direct evidence of its radical scavenging activity and its interaction with antioxidant signaling pathways is currently limited, the established protective role of its formation underscores its importance in maintaining cellular health.

Future research should focus on quantifying the direct antioxidant capacity of this compound using the standardized assays outlined in this guide. Furthermore, investigating whether this compound can modulate the Nrf2-Keap1 pathway or other antioxidant signaling cascades would provide a more complete understanding of its biological functions. Such studies will be invaluable for researchers in the fields of endocrinology, oncology, and drug development, potentially opening new avenues for therapeutic interventions targeting estrogen metabolism and oxidative stress-related diseases.

References

The Gatekeeper of Estrogen Metabolism: A Technical Guide to the Role of COMT in 4-Methoxyestrone Formation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Catechol-O-methyltransferase (COMT) is a critical phase II detoxification enzyme that plays a pivotal role in the metabolism of catechol estrogens. This technical guide provides an in-depth examination of the enzymatic conversion of 4-hydroxyestrone (4-OHE1) to 4-methoxyestrone (4-MeOE1) by COMT. The formation of 4-MeOE1 is a crucial detoxification pathway, as it neutralizes the potentially carcinogenic effects of 4-OHE1, which can be oxidized to form DNA-damaging quinones. This document will detail the biochemical mechanism of this reaction, present quantitative kinetic data, outline experimental protocols for its study, and illustrate the key metabolic pathways. Understanding the function and regulation of COMT in this compound formation is paramount for research into hormone-dependent cancers, the development of novel therapeutic interventions, and the assessment of individual susceptibility to estrogen-related pathologies.

Introduction: The Critical Role of COMT in Estrogen Detoxification

Estrogen metabolism is a complex process involving multiple enzymatic pathways. One of the key metabolic routes is the hydroxylation of parent estrogens, such as estrone (E1), to form catechol estrogens. Specifically, the formation of 4-hydroxyestrone (4-OHE1) via the action of cytochrome P450 enzymes, particularly CYP1B1, represents a significant metabolic step.[1] While 4-OHE1 itself has minimal estrogenic activity, its subsequent metabolic fate is of great interest in the context of carcinogenesis.[1]

4-OHE1 can be oxidized to form reactive 3,4-quinones, which are electrophilic species capable of forming DNA adducts and generating reactive oxygen species (ROS), thereby contributing to genomic instability and cancer initiation.[1][2][3] This has led to the classification of the 4-hydroxylation pathway as a more "problematic" route for estrogen metabolism.

This is where the role of Catechol-O-methyltransferase (COMT) becomes critical. COMT is a phase II enzyme that catalyzes the transfer of a methyl group from the co-substrate S-adenosyl-L-methionine (SAM) to a hydroxyl group of a catechol substrate. In the context of estrogen metabolism, COMT effectively neutralizes the reactive catechol estrogens by converting them into their corresponding methoxy derivatives. The methylation of 4-OHE1 to form this compound (4-MeOE1) is a key detoxification reaction that prevents the formation of harmful quinones and facilitates the excretion of these metabolites.

Genetic polymorphisms in the COMT gene can lead to variations in enzyme activity, with some variants exhibiting significantly lower catalytic efficiency. Such variations can influence an individual's capacity to detoxify catechol estrogens and may be associated with an increased risk for developing hormone-dependent cancers, such as breast cancer. Therefore, a thorough understanding of the COMT-mediated formation of 4-MeOE1 is essential for researchers and clinicians working in the fields of oncology, endocrinology, and drug development.

Biochemical Mechanism of this compound Formation

The enzymatic reaction catalyzed by COMT is a nucleophilic substitution reaction. The enzyme utilizes S-adenosyl-L-methionine (SAM) as the methyl group donor and requires a divalent cation, typically Mg2+, as a cofactor.

The proposed mechanism for the O-methylation of 4-hydroxyestrone is as follows:

-

Binding of Substrates: Both SAM and the catechol estrogen substrate, 4-hydroxyestrone, bind to the active site of the COMT enzyme. Evidence suggests an ordered Bi-Bi mechanism where SAM binds first, followed by the catechol substrate.

-

Activation of the Hydroxyl Group: The Mg2+ ion, coordinated with amino acid residues in the active site and the catechol hydroxyl groups of 4-hydroxyestrone, facilitates the deprotonation of the 4-hydroxyl group, increasing its nucleophilicity.

-

Methyl Group Transfer: The activated 4-hydroxyl group attacks the methyl group of SAM, leading to the transfer of the methyl group and the formation of this compound.

-

Product Release: The products of the reaction, this compound and S-adenosyl-L-homocysteine (SAH), are then released from the enzyme's active site.

Interestingly, while 2-hydroxyestrogens can be methylated at either the 2- or 3-hydroxyl position, COMT exhibits a high degree of regioselectivity for the 4-hydroxyl group of 4-hydroxyestrogens, leading exclusively to the formation of 4-methoxy products.

Quantitative Analysis of COMT-Mediated Methylation

The efficiency of COMT in metabolizing different catechol estrogens has been quantified through kinetic studies. The following table summarizes the kinetic parameters for the formation of various methoxy estrogens catalyzed by recombinant human COMT.

| Substrate | Product | Km (μM) | kcat (min-1) | kcat/Km (mM-1 min-1) |

| 4-Hydroxyestrone (4-OHE1) | This compound (4-MeOE1) | 1.1 | 0.14 | 126 |

| 4-Hydroxyestradiol (4-OHE2) | 4-Methoxyestradiol (4-MeOE2) | 0.9 | 0.13 | 142 |

| 2-Hydroxyestrone (2-OHE1) | 2-Methoxyestrone (2-MeOE1) | 1.8 | 0.08 | 45 |

| 2-Hydroxyestrone (2-OHE1) | 3-Methoxy-2-hydroxyestrone | 2.1 | 0.08 | 38 |

| 2-Hydroxyestradiol (2-OHE2) | 2-Methoxyestradiol (2-MeOE2) | 1.9 | 0.12 | 63 |

| 2-Hydroxyestradiol (2-OHE2) | 3-Methoxy-2-hydroxyestradiol | 2.4 | 0.07 | 29 |

Data adapted from Dawling et al., Cancer Research, 2001.

As the data indicates, COMT displays the highest catalytic efficiency (kcat/Km) for the formation of 4-methoxy products, with the formation of 4-MeOE1 being highly efficient. Competition experiments with equimolar concentrations of all four catechol estrogens confirmed the preferential formation of 4-methoxyestrogens.

Experimental Protocols

This section provides a detailed methodology for the in vitro assessment of COMT activity and the formation of this compound, based on established protocols.

Expression and Purification of Recombinant Human COMT

-

Gene Expression: The cDNA for human COMT (both wild-type and polymorphic variants) is cloned into an expression vector, such as pET, containing a polyhistidine (His) tag for purification. The vector is then transformed into a suitable bacterial expression host, like E. coli BL21(DE3).

-

Protein Induction: Bacterial cultures are grown to mid-log phase (OD600 of 0.6-0.8) at 37°C. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM, followed by incubation for 3-4 hours at 30°C.

-

Cell Lysis: Bacterial cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF), and lysed by sonication on ice.

-

Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant containing the His-tagged COMT is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) agarose column. The column is washed with wash buffer (lysis buffer with 20 mM imidazole) to remove non-specifically bound proteins.

-

Elution: The recombinant COMT is eluted from the column using an elution buffer containing a higher concentration of imidazole (e.g., 250 mM).

-

Purity Assessment: The purity of the eluted protein is assessed by SDS-PAGE and Western blot analysis using an anti-COMT antibody. Protein concentration is determined using a standard protein assay, such as the Bradford or BCA assay.

In Vitro COMT Enzyme Assay

-

Reaction Mixture: The standard reaction mixture (final volume of 200 µL) should contain:

-

50 mM phosphate buffer (pH 7.4)

-

1 mM MgCl2

-

1 mM dithiothreitol (DTT)

-

100 µM S-adenosyl-L-methionine (SAM)

-

10 µM 4-hydroxyestrone (substrate)

-

Purified recombinant COMT (e.g., 1-5 µg)

-

-

Incubation: The reaction is initiated by the addition of the enzyme and incubated at 37°C for a specified time (e.g., 10-60 minutes). The reaction time should be within the linear range of product formation.

-

Reaction Termination: The reaction is stopped by the addition of an equal volume of ice-cold acetonitrile or by extraction with an organic solvent like ethyl acetate.

-

Sample Preparation for Analysis: The terminated reaction mixture is centrifuged to pellet any precipitated protein. The supernatant is then transferred to a new tube and evaporated to dryness under a stream of nitrogen. The residue is reconstituted in a suitable solvent for analysis.

Quantification of this compound by Gas Chromatography/Mass Spectrometry (GC/MS)

-

Derivatization: The dried sample residue is derivatized to increase its volatility for GC analysis. A common method is to treat the sample with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), at 60°C for 30 minutes.

-

GC/MS Analysis: The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer.

-

Gas Chromatograph Conditions: A capillary column suitable for steroid analysis (e.g., DB-5ms) is used. The oven temperature is programmed to ramp from an initial temperature (e.g., 150°C) to a final temperature (e.g., 300°C) to separate the different estrogen metabolites.

-

Mass Spectrometer Conditions: The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. Specific ions characteristic of the derivatized this compound are monitored for quantification.

-

-

Quantification: A standard curve is generated using known concentrations of authentic this compound standard that have been subjected to the same derivatization and analysis procedure. The concentration of this compound in the experimental samples is then determined by comparing their peak areas to the standard curve.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key metabolic pathways and logical relationships involved in the formation of this compound and its significance.

Conclusion

The Catechol-O-methyltransferase enzyme is a crucial determinant in the safe metabolism of estrogens. Its role in the conversion of the potentially harmful 4-hydroxyestrone to the benign this compound is a prime example of a critical detoxification pathway. The high catalytic efficiency of COMT for this reaction underscores its importance in protecting the genome from the damaging effects of estrogen-derived quinones. Variations in COMT activity, due to genetic polymorphisms, can have significant implications for an individual's risk of developing estrogen-related cancers. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the role of COMT in health and disease, and to explore strategies for modulating its activity for therapeutic benefit. A deeper understanding of this enzymatic gatekeeper will undoubtedly pave the way for more personalized approaches to cancer prevention and treatment.

References

4-Methoxyestrone: A Technical Overview of its Chemical Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxyestrone (4-MeOE1) is an endogenous estrogen metabolite that has garnered significant attention in the scientific community for its role as a biomarker in hormone-related research. As a downstream product of estrone metabolism, its formation and clearance provide valuable insights into the intricate processes of estrogen detoxification. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, metabolic pathways, and relevant experimental methodologies associated with this compound.

Chemical Structure and Identification

This compound is a steroid hormone characterized by an estrane core structure, featuring a methoxy group at the C4 position of the aromatic A ring. This seemingly minor modification from its precursor, 4-hydroxyestrone, significantly alters its biological activity.

| Identifier | Value |

| IUPAC Name | (8R,9S,13S,14S)-3-hydroxy-4-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one[1] |

| Molecular Formula | C₁₉H₂₄O₃[1][2] |

| Molecular Weight | 300.39 g/mol [2][3] |

| Canonical SMILES | C[C@]12CC[C@H]3--INVALID-LINK--CCC4=C3C=CC(=C4OC)O |

| InChI Key | PUEXVLNGOBYUEW-BFDPJXHCSA-N |

| CAS Number | 58562-33-7 |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile. While some experimental data is limited, computational predictions and data from analogous compounds provide valuable estimates.

| Property | Value | Notes |

| Melting Point | Not available | Data for the closely related 2-Methoxyestrone is also not readily available. |

| Boiling Point | Not available | As a solid, decomposition may occur at high temperatures. |

| Solubility | Low aqueous solubility | Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. |

| pKa (Phenolic Hydroxyl) | ~10.8 | Estimated based on the pKa of 2-methoxyestrone (10.81) and estrone (10.77). |

| Topological Polar Surface Area | 46.5 Ų | Computed value. |

Pharmacological Properties and Biological Significance

This compound is primarily recognized for its role in the detoxification of catechol estrogens. Unlike its precursor, 4-hydroxyestrone, which can be oxidized to reactive quinones that may cause DNA damage, this compound is considered a less harmful metabolite.

| Parameter | Description |

| Mechanism of Action | Primarily functions as a detoxified metabolite of 4-hydroxyestrone. It has very low affinity for estrogen receptors (ERα and ERβ) and is considered to have minimal estrogenic activity. |

| Receptor Binding Affinity | The relative binding affinity of this compound for both ERα and ERβ is reported to be less than 1% compared to estradiol. |

| Metabolism | Formed from 4-hydroxyestrone via methylation catalyzed by the enzyme Catechol-O-methyltransferase (COMT). This is a key step in Phase II detoxification of estrogens. |

| Biological Role | The ratio of this compound to 4-hydroxyestrone in urine is used as a biomarker to assess COMT activity and the efficiency of estrogen methylation, which may have implications for hormone-related cancer risk. |

Metabolic Pathway

The formation of this compound is a critical step in the metabolic cascade of estrogens. This pathway primarily involves two key enzymatic steps: hydroxylation followed by methylation.

As depicted in Figure 1, estrone is first hydroxylated at the 4-position by cytochrome P450 enzymes, primarily CYP1B1, to form 4-hydroxyestrone. This catechol estrogen can then follow one of two paths: detoxification through methylation by COMT to form the stable this compound, or oxidation to form reactive quinones that can lead to DNA damage.

Experimental Protocols

The study of this compound involves various experimental techniques, from its synthesis and purification to the assessment of its biological activity.

Synthesis and Purification

Purification of this compound from biological samples or synthetic reactions is typically achieved using High-Performance Liquid Chromatography (HPLC). A reversed-phase C18 column with a gradient elution of a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile) is a common method for separating estrogen metabolites.

Characterization

The structural confirmation and characterization of this compound rely on standard analytical techniques:

-

Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern, confirming the identity of the compound. Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for both quantification and identification in complex biological matrices.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical structure, including the position of the methoxy group and the stereochemistry of the steroid core.

Biological Assays

Estrogen Receptor Binding Assay: To determine the binding affinity of this compound to estrogen receptors, a competitive binding assay is employed. This assay typically involves incubating the receptor protein with a radiolabeled or fluorescently-labeled estrogen (e.g., estradiol) and varying concentrations of the test compound (this compound). The ability of this compound to displace the labeled ligand from the receptor is measured, and from this, the inhibitory concentration (IC50) and binding affinity (Ki) can be calculated.

Cell Proliferation Assay (E-screen Assay): To assess the estrogenic or anti-estrogenic activity of this compound, a cell-based proliferation assay using an estrogen-responsive cell line, such as MCF-7 breast cancer cells, can be performed. The assay measures the effect of the compound on the rate of cell proliferation. Given its low receptor affinity, this compound is expected to have minimal to no effect on the proliferation of these cells.

Conclusion

This compound is a key metabolite in the estrogen detoxification pathway. Its chemical structure, characterized by the C4-methoxy group, renders it biologically less active than its precursor, 4-hydroxyestrone. The quantification of this compound, often in relation to its precursor, serves as a valuable tool for researchers and clinicians in assessing estrogen metabolism and its potential links to health and disease. Further research into the subtle biological roles of this and other methoxylated estrogens may unveil new insights into hormonal regulation and its impact on human health.

References

4-Methoxyestrone: A Potential Biomarker for Breast Cancer Risk

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Estrogen and its metabolites are intricately linked to the etiology of breast cancer. While the proliferative effects of parent estrogens are well-established, the specific roles of their metabolic byproducts are a subject of intensive research. This whitepaper delves into the significance of 4-methoxyestrone (4-MeOE1), a metabolite of estrone, as a potential biomarker for breast cancer risk. We will explore the underlying biochemical pathways, present quantitative data from key epidemiological studies, detail the experimental protocols for its measurement, and discuss its implications for risk assessment and therapeutic development.

Introduction: Estrogen Metabolism and Carcinogenesis

Estrogens, primarily estrone (E1) and estradiol (E2), undergo extensive metabolism, primarily in the liver, through hydroxylation at the C2, C4, or C16 positions of the steroid ring.[1][2] This process, catalyzed by cytochrome P450 (CYP) enzymes, gives rise to a series of metabolites with varying biological activities.[3] The three major metabolic pathways are:

-

2-Hydroxylation Pathway: Leads to the formation of 2-hydroxyestrone (2-OHE1) and 2-hydroxyestradiol (2-OHE2). This pathway is often considered "protective" as its products have weak estrogenic activity.[4][5]

-

4-Hydroxylation Pathway: Produces 4-hydroxyestrone (4-OHE1) and 4-hydroxyestradiol (4-OHE2). This pathway is considered potentially genotoxic due to the ability of its catechol estrogen products to be oxidized to quinones, which can form DNA adducts and induce mutations.

-

16-Hydroxylation Pathway: Results in the formation of 16α-hydroxyestrone (16α-OHE1) and estriol (E3). Metabolites of this pathway are highly estrogenic and can promote cell proliferation.

The balance between these pathways is believed to be a critical determinant of breast cancer risk. A shift towards the 4- and 16-hydroxylation pathways at the expense of the 2-hydroxylation pathway is hypothesized to increase risk.

The 4-Hydroxylation Pathway and the Role of this compound

The 4-hydroxylation pathway begins with the conversion of estrone to 4-hydroxyestrone by CYP enzymes, particularly CYP1B1. 4-hydroxyestrone is a catechol estrogen that can be further metabolized along two competing routes:

-

Oxidation to Quinones: 4-hydroxyestrone can be oxidized to form highly reactive semiquinones and quinones. These electrophilic species can react with DNA to form depurinating adducts, leading to mutations and potentially initiating carcinogenesis.

-

Methylation to this compound: The enzyme Catechol-O-methyltransferase (COMT) can detoxify 4-hydroxyestrone by methylating it to form this compound. This conversion is considered a protective mechanism as this compound is a more stable and less carcinogenic compound.

Therefore, the efficiency of COMT-mediated methylation of 4-hydroxyestrone is a crucial factor in mitigating the genotoxic potential of the 4-hydroxylation pathway. Low COMT activity, which can be influenced by genetic polymorphisms, may lead to an accumulation of carcinogenic 4-hydroxyestrone.

The 4-MeOE1/4-OHE1 Ratio as a Biomarker

The ratio of this compound to 4-hydroxyestrone (4-MeOE1/4-OHE1) in circulation or urine can serve as a biomarker of COMT activity and the efficiency of catechol estrogen detoxification. A lower ratio may indicate impaired methylation and a potential increase in breast cancer risk due to the accumulation of the more harmful 4-hydroxyestrone.

Quantitative Data from Epidemiological Studies

Several prospective and case-control studies have investigated the association between estrogen metabolites and breast cancer risk. The findings, however, have been somewhat inconsistent, highlighting the complexity of estrogen metabolism and its relationship with cancer. Below are summaries of quantitative data from key studies.

| Study (Reference) | Study Design | Population | Analyte(s) | Key Finding | Hazard/Odds Ratio (95% CI) [Highest vs. Lowest Quintile/Quartile] |

| Fuhrman et al. (2012) | Nested Case-Control | Postmenopausal Women | Serum Estrogen Metabolites | Ratio of 4-hydroxylation catechols to methylated catechols associated with increased risk. | HR = 1.34 (1.04–1.72) |

| Dallal et al. (2014) | Case-Cohort | Postmenopausal Women | Serum Estrogen Metabolites | Increased 4-hydroxylation pathway to parent estrogens ratio was inversely associated with risk. | HR = 0.61 (0.40–0.93) |

| Moore et al. (2016) | Nested Case-Control | Postmenopausal Women | Plasma Estrogen Metabolites | 2-hydroxylation pathway was strongly associated with increased risk. | RR = 3.09 (1.81–5.27) |

| Eliassen et al. (2009) | Nested Case-Control | Postmenopausal Women | Serum Estrogen Metabolites | No significant association for 2-OH estrone or 16α-OH estrone with overall risk. | RR for 2-OH estrone = 1.19 (0.80-1.79) |

| Muti et al. (2000) | Prospective Nested Case-Control | Premenopausal Women | Urinary Estrogen Metabolites | Higher 2-OHE1:16α-OHE1 ratio associated with reduced risk. | OR = 0.58 (0.25-1.34) |

Note: The conflicting findings, particularly regarding the 2- and 4-hydroxylation pathways, underscore the need for further research to clarify the roles of these metabolites in different populations and under different hormonal milieus.

Experimental Protocols

The accurate measurement of this compound and other estrogen metabolites is critical for research and clinical applications. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.

Measurement of this compound in Serum/Plasma by LC-MS/MS

This protocol provides a general workflow for the quantification of total (conjugated + unconjugated) this compound.

1. Sample Preparation:

- Internal Standard Spiking: To a 0.5 mL serum or plasma sample, add a known amount of a stable isotope-labeled internal standard for this compound (e.g., d3-4-methoxyestrone).

- Enzymatic Hydrolysis: To measure total this compound, the conjugated forms (glucuronides and sulfates) must be cleaved. This is achieved by incubating the sample with a β-glucuronidase/sulfatase enzyme mixture at 37°C for an extended period (e.g., 20 hours). L-ascorbic acid is often added to prevent oxidation of catechol estrogens.

- Liquid-Liquid Extraction (LLE): After hydrolysis, the estrogen metabolites are extracted from the aqueous sample matrix into an organic solvent such as methyl-tert-butyl ether (MTBE) or dichloromethane.

- Derivatization: To enhance ionization efficiency and improve sensitivity in the mass spectrometer, the extracted metabolites are often derivatized. A common derivatizing agent is dansyl chloride, which reacts with the phenolic hydroxyl group of estrogens.

2. LC-MS/MS Analysis:

- Chromatographic Separation: The derivatized extract is injected into a high-performance liquid chromatography (HPLC) system. A reverse-phase C18 column is typically used to separate this compound from other estrogen metabolites and interfering substances. A gradient elution with a mobile phase consisting of methanol and water with a modifier like formic acid is commonly employed.

- Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. The instrument is operated in selected reaction monitoring (SRM) mode, where specific precursor-to-product ion transitions for both the native this compound and its labeled internal standard are monitored. This provides high selectivity and allows for accurate quantification.

3. Data Analysis:

- A calibration curve is generated by analyzing standards of known this compound concentrations.

- The concentration of this compound in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Signaling Pathways and Experimental Workflows

Estrogen Metabolism and Detoxification Pathway

References

- 1. academic.oup.com [academic.oup.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. 4-Hydroxy estrogen metabolite, causing genomic instability by attenuating the function of spindle-assembly checkpoint, can serve as a biomarker for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Estrogen Metabolism and Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dutchtest.com [dutchtest.com]

An In-depth Technical Guide on the Endogenous Production of 4-Methoxyestrone in Humans

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxyestrone (4-MeOE1) is an endogenous metabolite of estrone, formed through a crucial detoxification pathway. This document provides a comprehensive technical overview of the biosynthesis, physiological significance, and analytical quantification of 4-MeOE1 in humans. It details the enzymatic processes involved in its formation, presents quantitative data on its levels in various physiological and pathological states, and outlines experimental protocols for its measurement. Furthermore, this guide visualizes the key metabolic and signaling pathways, offering a valuable resource for researchers in endocrinology, oncology, and pharmacology.

Introduction

Estrogen metabolism is a complex network of biochemical transformations that yield a diverse array of metabolites, each with distinct biological activities. Among these, the methoxylated estrogens have garnered significant interest due to their roles in mitigating the potentially harmful effects of their catechol estrogen precursors. This compound is a prominent methoxylated metabolite of estrone, produced endogenously in human tissues. Its formation is a key step in the detoxification of 4-hydroxyestrone (4-OHE1), a metabolite implicated in carcinogenesis due to its ability to form DNA adducts and generate reactive oxygen species.[1][2]

The ratio of 4-MeOE1 to its precursor, 4-OHE1, is increasingly recognized as a valuable biomarker for assessing methylation efficiency and, consequently, the risk for developing certain hormone-dependent cancers, such as breast cancer.[2] An understanding of the factors regulating the endogenous production of 4-MeOE1 is therefore critical for the development of novel diagnostic and therapeutic strategies. This guide provides a detailed examination of the biosynthesis of 4-MeOE1, its physiological concentrations, and the analytical methods employed for its quantification.

Biosynthesis of this compound

The endogenous production of this compound is a two-step enzymatic process that begins with the parent estrogen, estrone (E1). This metabolic pathway primarily occurs in the liver and adipose tissues.[1][2]

Step 1: 4-Hydroxylation of Estrone

The initial step involves the hydroxylation of estrone at the C4 position to form 4-hydroxyestrone (4-OHE1). This reaction is catalyzed by specific isoforms of the cytochrome P450 (CYP) superfamily of enzymes, most notably CYP1B1.

Step 2: Methylation of 4-Hydroxyestrone

The subsequent and final step is the methylation of the 4-hydroxyl group of 4-OHE1. This reaction is carried out by the enzyme Catechol-O-methyltransferase (COMT), which transfers a methyl group from S-adenosyl-L-methionine (SAM) to the catechol estrogen, yielding this compound. This methylation process is considered a detoxification step as it converts the reactive and potentially genotoxic 4-OHE1 into the more stable and less harmful 4-MeOE1.

References

A Technical Guide to the Genotoxic Potential of 4-Methoxyestrone Precursors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Estrogen metabolism is a complex process involving multiple enzymatic pathways that can lead to the formation of various metabolites with distinct biological activities. While estrogens are essential for numerous physiological functions, certain metabolic pathways can produce reactive intermediates with genotoxic potential, contributing to the initiation of carcinogenesis. This guide focuses on the genotoxic potential of precursors to 4-methoxyestrone (4-MeOE1), a metabolite generally considered to be a detoxified and less harmful product. The primary and most significant precursor is 4-hydroxyestrone (4-OHE1), a catechol estrogen metabolite. Experimental evidence strongly indicates that 4-OHE1, if not efficiently methylated to 4-MeOE1, can be oxidized to a highly reactive quinone species that damages DNA, generates reactive oxygen species (ROS), and promotes genomic instability. Understanding the mechanisms of 4-OHE1 genotoxicity and the experimental methods used for its assessment is critical for drug development and cancer research.

Estrogen Metabolism: The Formation of 4-Hydroxyestrone and this compound

The metabolism of parent estrogens, primarily estrone (E1) and estradiol (E2), occurs mainly in the liver but also in other tissues such as the breast.[1] Hydroxylation is a key step in Phase I metabolism, catalyzed by cytochrome P450 (CYP) enzymes. The C-4 hydroxylation pathway, mediated predominantly by the enzyme CYP1B1, converts estrone into 4-hydroxyestrone (4-OHE1).[1]

Once formed, 4-OHE1 faces two competing metabolic fates:

-

Detoxification via Methylation: The enzyme Catechol-O-methyltransferase (COMT) methylates 4-OHE1 to form this compound (4-MeOE1).[2] This conversion is a crucial detoxification step, as it neutralizes the reactive catechol group, rendering the molecule less likely to undergo oxidation and cause DNA damage.[2]

-

Activation via Oxidation: Alternatively, 4-OHE1 can be oxidized to form estrone-3,4-quinone (E1-3,4-Q). This quinone is a potent electrophile that can directly interact with DNA and participate in redox cycling, leading to the production of ROS.[1]

The balance between these two pathways is critical in determining the potential for estrogen-related carcinogenesis. An imbalance favoring the oxidative pathway, due to either high CYP1B1 activity or low COMT activity, can lead to an accumulation of genotoxic quinones.

Mechanisms of 4-Hydroxyestrone Genotoxicity

The genotoxicity of 4-OHE1 is not caused by the compound itself but by its oxidized metabolite, estrone-3,4-quinone. This quinone contributes to genomic damage through two primary mechanisms: the formation of DNA adducts and the generation of reactive oxygen species (ROS).

-

DNA Adduct Formation: As a potent electrophile, estrone-3,4-quinone reacts with the purine bases of DNA (adenine and guanine) to form unstable covalent adducts. These adducts are prone to cleavage from the DNA backbone, a process known as depurination, which leaves behind apurinic (AP) sites. If these AP sites are not repaired correctly by cellular machinery, they can lead to mutations (such as A→T transversions) during DNA replication, thus promoting carcinogenesis.

-

Generation of Reactive Oxygen Species (ROS): The quinone metabolite of 4-OHE1 can undergo redox cycling. It can be reduced back to 4-OHE1 (a catechol) by enzymes like quinone reductase, which in turn can be re-oxidized to a semiquinone and then back to the quinone. This futile cycle consumes oxygen and generates superoxide anions (O2•−), which can be converted to other damaging ROS like hydrogen peroxide (H2O2) and hydroxyl radicals (•OH). These ROS induce oxidative stress, causing damage to DNA (e.g., forming 8-oxo-7,8-dihydroguanine, or 8-oxodG), lipids, and proteins, further contributing to genomic instability.

Quantitative Genotoxicity Data

Experimental studies consistently show that 4-OHE1 is significantly more genotoxic than other estrogen metabolites, such as 2-hydroxyestrone (2-OHE1). The following table summarizes quantitative data from comparative analyses.

| Genotoxicity Endpoint | 2-Hydroxyestrone (2-OHE1) | 4-Hydroxyestrone (4-OHE1) | Control | Key Findings & References |

| Oxidative DNA Damage (8-OHdG/10⁵ dG) | No significant increase | 1.61 ± 0.79 | 0.68 ± 0.25 | 4-OHE1 significantly increases the formation of 8-hydroxy-2'-deoxyguanosine (8-OHdG), a marker of oxidative DNA damage. |

| DNA Adduct Formation | Forms minimal, stable adducts | Forms high levels of unstable, depurinating adducts | Not applicable | The quinone metabolite of 4-OHE1 readily reacts with DNA to form mutagenic apurinic sites. |

| Micronucleus Formation | No significant increase | Induces a significant increase in micronuclei | Baseline levels | The cytokinesis-block micronucleus assay shows that 4-OHE1 is a potent inducer of chromosomal damage, while 2-OHE1 is not. |

| Comet Assay (DNA Strand Breaks) | No significant increase in comet tail length | Causes a significant increase in comet tail length | Minimal comet tail length | The alkaline Comet assay reveals that 4-OHE1 induces DNA single-strand breaks, a hallmark of genotoxicity. |

Experimental Protocols for Genotoxicity Assessment

Several standardized assays are employed to evaluate the genotoxic potential of chemical compounds, including estrogen metabolites.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used short-term assay to assess the mutagenic potential of a chemical compound. It uses several strains of Salmonella typhimurium that are auxotrophic for histidine (His-), meaning they cannot synthesize this essential amino acid and require it for growth. The test measures the ability of a substance to cause reverse mutations (reversions) that restore the functional gene, allowing the bacteria to grow on a histidine-free medium.

Detailed Methodology:

-

Strain Preparation: Select appropriate S. typhimurium strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions). Grow the strains overnight in a nutrient broth to reach a specific cell density.

-

Metabolic Activation (S9 Mix): Since bacteria lack the metabolic enzymes present in mammals, the test is often performed with and without the addition of a rat liver homogenate fraction (S9 mix). This simulates mammalian metabolism and can convert a pro-mutagen into its active mutagenic form.

-

Exposure: In a test tube, combine the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer. Include positive controls (known mutagens like sodium azide or 2-anthramine) and a negative control (the solvent used to dissolve the test compound).

-

Plating: Add the mixture to a molten top agar containing a trace amount of histidine (to allow for a few initial cell divisions, which are necessary for mutations to be expressed). Pour this mixture onto a minimal glucose agar plate (lacking histidine).

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Scoring: Count the number of visible colonies (revertants) on each plate. A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies compared to the negative control.

References

The Metabolic Relationship of 4-Hydroxyestrone and 4-Methoxyestrone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biochemical relationship between two key estrogen metabolites: 4-hydroxyestrone (4-OHE1) and 4-methoxyestrone (4-MeOE1). It delves into their metabolic pathway, the enzymes governing their interconversion, their differing physiological effects, and their implications in carcinogenesis, particularly in hormone-dependent cancers. This document synthesizes quantitative data, detailed experimental protocols, and visual representations of the core biological processes to serve as a valuable resource for researchers in endocrinology, oncology, and pharmacology.

Introduction

Estrogen metabolism is a complex process that yields a variety of metabolites with diverse biological activities. Among these, the catechol estrogens, formed by hydroxylation of estrone (E1) and estradiol (E2), are of significant interest due to their potential roles in both normal physiology and pathology. This guide focuses on the "4-hydroxy" pathway, specifically the conversion of the potentially genotoxic 4-hydroxyestrone (4-OHE1) to the more benign this compound (4-MeOE1). Understanding this metabolic step is crucial for assessing cancer risk and developing targeted therapeutic and preventative strategies.

4-OHE1 is formed from estrone through the action of cytochrome P450 enzymes, predominantly CYP1B1, in tissues such as the breast, liver, and prostate[1]. While possessing some estrogenic activity, the primary concern with 4-OHE1 lies in its ability to be oxidized to reactive quinones. These quinones can form DNA adducts, leading to mutations and initiating carcinogenesis[2][3][4].

The detoxification of 4-OHE1 is primarily achieved through O-methylation by the enzyme Catechol-O-methyltransferase (COMT), which converts it to 4-MeOE1[5]. This methylation significantly reduces the potential for 4-OHE1 to form damaging quinone species, effectively neutralizing its genotoxic threat. Consequently, the balance between the formation of 4-OHE1 and its conversion to 4-MeOE1 is a critical determinant of estrogen-related cancer risk.

Biochemical Pathway and Enzymology

The conversion of 4-hydroxyestrone to this compound is a key step in Phase II estrogen metabolism.

-

Step 1: 4-Hydroxylation of Estrone: Estrone (E1) is hydroxylated at the 4-position by cytochrome P450 enzymes, primarily CYP1B1, to form 4-hydroxyestrone (4-OHE1). This is a Phase I metabolic reaction.

-

Step 2: O-Methylation of 4-Hydroxyestrone: 4-OHE1 is then methylated by Catechol-O-methyltransferase (COMT) to form this compound (4-MeOE1). This Phase II reaction is a crucial detoxification step.

References

- 1. 4-Hydroxyestrone | Rupa Health [rupahealth.com]

- 2. Genotoxicity of hormonal steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Hydroxy estrogen metabolite, causing genomic instability by attenuating the function of spindle-assembly checkpoint, can serve as a biomarker for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Genotoxic effects of estrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | Rupa Health [rupahealth.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on 4-Methoxyestrone in Hormone-Dependent Disease Models

Abstract

This compound (4-ME1) is an endogenous metabolite of estrone, formed through the methylation of the potentially carcinogenic 4-hydroxyestrone (4-OHE1) by the enzyme catechol-O-methyltransferase (COMT).[1][2][3][4] This conversion is considered a critical detoxification step, as 4-ME1 is viewed as a less harmful byproduct in estrogen metabolism.[2] Unlike its precursor, 4-ME1 is less likely to form reactive quinone species that can cause DNA damage. While its direct anti-cancer properties are not as extensively studied as its counterpart, 2-methoxyestradiol (2-ME2), this compound is believed to possess anti-proliferative properties. This technical guide provides a comprehensive overview of this compound's role in hormone-dependent disease models, focusing on its metabolic pathway, proposed mechanisms of action, and relevant experimental protocols. Due to the limited availability of direct quantitative data for this compound, data from its precursor (4-hydroxyestrone) and the closely related metabolite 4-methoxyestradiol (4-ME2) are included for comparative purposes.

Introduction

Hormone-dependent cancers, such as certain types of breast and prostate cancer, are significantly influenced by the action of estrogens and their metabolites. Estrogen metabolism is a complex process that can lead to the formation of both carcinogenic and anti-carcinogenic compounds. The hydroxylation of estrogens at the 4-position leads to the formation of 4-hydroxyestrogens (e.g., 4-hydroxyestrone), which are considered pro-carcinogenic due to their ability to generate reactive oxygen species and form DNA adducts. However, the subsequent methylation of these catechol estrogens by COMT produces methoxyestrogens, such as this compound, which are generally considered to have protective effects. This compound's potential as an anti-cancer agent stems from its proposed ability to counteract the harmful effects of its precursor and inhibit pathways crucial for tumor growth and survival.

Estrogen Metabolism and the Role of this compound

The metabolic fate of estrogens is a key determinant of their biological activity. The conversion of estrone to 4-hydroxyestrone and subsequently to this compound is a critical pathway in estrogen detoxification.

Proposed Mechanisms of Action

The anti-tumor activity of this compound is thought to be multifactorial, primarily involving the counteraction of its pro-carcinogenic precursor, 4-hydroxyestrone. The proposed mechanisms include:

-

Anti-proliferative Effects: Inhibition of uncontrolled cell growth.

-

ER-Independent Action: this compound and its estradiol counterpart, 4-methoxyestradiol, have minimal affinity for classical estrogen receptors (ERα and ERβ), suggesting their anti-cancer effects are mediated through alternative signaling pathways.

Quantitative Data

Direct quantitative data on the anti-proliferative activity of this compound is limited in the available literature. However, studies on related estrogen metabolites provide valuable insights into the potential efficacy of methoxyestrogens.

Table 1: IC50 Values of Estrogen Metabolites and Related Compounds in Breast Cancer Cell Lines

| Compound | Cell Line | Assay | IC50 Value (µM) | Reference |

| 4-Hydroxytamoxifen | MCF-7 | MTT | 27 | |

| 4-Hydroxytamoxifen | MDA-MB-231 | MTT | 18 | |

| 2-Methoxyestradiol | MDA-MB-468 | Proliferation | ~5 | |

| 4-Hydroxyestrone | MCF-7, MDA-MB-231 | ATP Chemosensitivity | Effective | |

| 2-Methoxyestrone | MCF-7, MDA-MB-231 | ATP Chemosensitivity | As effective as Tamoxifen |

Table 2: Effects of Estrogen Metabolites in Prostate Cancer Models

| Compound | Model | Effect | Reference |

| 2-Methoxyestradiol | LNCaP and PC-3 xenografts | Inhibited tumor growth |

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the effects of this compound in hormone-dependent disease models.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound and calculate its half-maximal inhibitory concentration (IC50).

-

Materials:

-

Hormone-dependent cancer cell lines (e.g., MCF-7 for breast cancer, LNCaP for prostate cancer)

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well plates

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

-

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in growth medium. Replace the medium in the wells with the medium containing various concentrations of this compound. Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

-

Solubilization: Add solubilization solution to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at a wavelength of 570 nm.

-

Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by this compound.

-

Materials:

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

-

-

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at a predetermined concentration (e.g., IC50 value) for 24 or 48 hours.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Staining: Resuspend cells in binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Western Blot Analysis

Objective: To determine the effect of this compound on the expression of key signaling proteins (e.g., PI3K, Akt, HIF-1α, VEGF).

-

Materials:

-

Cell culture dishes

-

This compound

-

Lysis buffer (e.g., RIPA buffer)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes

-

Primary and secondary antibodies

-

Chemiluminescence detection system

-

-

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound and then lyse the cells to extract proteins.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against the target proteins, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using a chemiluminescence substrate and imaging system.

-

Signaling Pathways

The anti-cancer effects of methoxyestrogens are believed to be mediated through the modulation of several key signaling pathways.

PI3K/Akt Pathway

The PI3K/Akt pathway is a critical regulator of cell survival and proliferation and is often hyperactivated in cancer. 4-Hydroxyestrogens have been shown to activate this pathway, promoting tumorigenesis. While direct evidence for this compound is lacking, it is plausible that it may exert its anti-proliferative effects by antagonizing the activation of this pathway.

HIF-1α/VEGF Pathway

Hypoxia-inducible factor 1-alpha (HIF-1α) is a key transcription factor that regulates cellular responses to low oxygen levels, a common feature of the tumor microenvironment. HIF-1α promotes angiogenesis by upregulating the expression of vascular endothelial growth factor (VEGF). 4-Hydroxyestrogens can induce HIF-1α and VEGF expression. It is hypothesized that this compound may inhibit angiogenesis by downregulating this pathway.

Conclusion

This compound represents a promising area of research in the development of novel therapies for hormone-dependent cancers. As a detoxification product of the pro-carcinogenic 4-hydroxyestrone, its potential to inhibit cell proliferation and other cancer-promoting pathways warrants further investigation. While direct quantitative data on its efficacy remains limited, the available information on related methoxyestrogens suggests a favorable biological profile. The experimental protocols and pathway analyses provided in this guide offer a framework for researchers to further elucidate the mechanisms of action and therapeutic potential of this compound in hormone-dependent disease models. Future studies should focus on generating specific quantitative data for this compound and conducting in vivo studies to validate its anti-tumor effects.

References

Preliminary In-Vitro Studies of 4-Methoxyestrone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxyestrone (4-MeOE1) is an endogenous metabolite of the primary estrogen, estrone. It is formed through the methylation of 4-hydroxyestrone (4-OHE1), a reaction catalyzed by the enzyme catechol-O-methyltransferase (COMT).[1] This conversion is a critical step in the detoxification of estrogens, as 4-hydroxyestrone is a potentially carcinogenic molecule that can be oxidized into reactive quinones capable of causing DNA damage.[1] The methylation process significantly reduces this genotoxic potential.[1]

This technical guide provides a comprehensive overview of the preliminary in-vitro studies concerning the effects of this compound. Given the limited direct research on 4-MeOE1, this guide also incorporates data from studies on its precursor, 4-hydroxyestrone, and its related metabolite, 4-Methoxyestradiol (4-MeOE2), to infer its potential biological activities. The primary focus is on its role in cell proliferation, apoptosis, and the underlying signaling pathways.

Metabolic Pathway and Role in Detoxification

The metabolic conversion of estrone to this compound is a key detoxification pathway. Estrone is first hydroxylated to 4-hydroxyestrone, which can then be methylated by COMT to form the less reactive this compound. This process is crucial for mitigating the carcinogenic effects of 4-hydroxyestrone. The ratio of this compound to 4-hydroxyestrone is considered a biomarker for assessing the efficiency of methylation and is correlated with cancer risk.[1]

References

The Anti-Carcinogenic Potential of Estrogen Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the anti-carcinogenic properties of key estrogen metabolites, with a primary focus on 2-methoxyestradiol (2-ME2) and an overview of the current understanding of 2-hydroxyestrone (2-OHE1). This document is intended to serve as a comprehensive resource, detailing the mechanisms of action, summarizing quantitative efficacy data, providing detailed experimental protocols, and visualizing the intricate signaling pathways involved.

Executive Summary

Estrogen, a key hormone in female development and reproductive health, is metabolized into various compounds, some of which exhibit potent anti-cancer activities. Unlike estradiol, which can promote the growth of certain cancers, specific metabolites such as 2-methoxyestradiol and 2-hydroxyestrone have demonstrated significant anti-proliferative, pro-apoptotic, and anti-angiogenic effects across a range of cancer cell lines and in preclinical models. These metabolites often exert their effects through mechanisms independent of the estrogen receptor, making them attractive candidates for cancer therapeutic development. This guide delves into the scientific evidence supporting the anti-carcinogenic properties of these fascinating endogenous compounds.

2-Methoxyestradiol (2-ME2): A Multi-Faceted Anti-Cancer Agent

2-Methoxyestradiol (2-ME2), a natural metabolite of estradiol, has garnered significant attention for its broad-spectrum anti-cancer activities. It exhibits minimal affinity for estrogen receptors, and its anti-tumor effects are mediated through distinct molecular pathways.

Mechanism of Action

2-ME2 exerts its anti-cancer effects through a combination of mechanisms, primarily by disrupting microtubule dynamics and inducing apoptosis.

-

Disruption of Microtubule Dynamics: 2-ME2 binds to the colchicine-binding site on β-tubulin, leading to the suppression of microtubule dynamics. This interference with microtubule function disrupts the formation of the mitotic spindle, causing cell cycle arrest at the G2/M phase and ultimately leading to apoptotic cell death.

-

Induction of Apoptosis: 2-ME2 triggers apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It can induce the release of cytochrome c from the mitochondria and activate caspases, key executioners of apoptosis.[1] Furthermore, 2-ME2 has been shown to upregulate the expression of death receptors like DR5, sensitizing cancer cells to apoptosis.[2]

Quantitative Efficacy Data

The anti-proliferative activity of 2-ME2 has been demonstrated in a multitude of cancer cell lines. The following tables summarize its in vitro and in vivo efficacy.

Table 1: In Vitro Anti-Proliferative Activity of 2-Methoxyestradiol (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) |

| MDA-MB-435 | Breast Cancer | 1.3 |

| MDA-MB-231 | Breast Cancer | 1.1 - 73.87 nM (with Paclitaxel) |

| MCF-7 | Breast Cancer | 1.5 - 80.88 nM (with Paclitaxel) |

| K562 | Leukemia | 2 |

| HeLaS3 | Cervical Cancer | Data suggests inhibition |

| HEC-1-A | Endometrial Cancer | Data suggests inhibition |

| RL-95-2 | Endometrial Cancer | Data suggests inhibition |

| MG63 | Osteosarcoma | Data suggests inhibition |

| A2780 | Ovarian Cancer | ~5 |

| UCI 101 | Ovarian Cancer | Data suggests inhibition |

Note: IC50 values can vary depending on the assay conditions and duration of exposure.

Table 2: In Vivo Anti-Tumor Efficacy of 2-Methoxyestradiol

| Animal Model | Cancer Type | Dosage and Administration | Treatment Duration | Key Findings |

| SCID Mice | Cervical Cancer (HeLaS3 xenograft) | 75 mg/kg p.o. | Not Specified | 34% inhibition of tumor growth |

| Nude Mice | Osteosarcoma (MG63 xenograft) | Not Specified | Not Specified | Suppression of tumor growth |

| Tumor-bearing Mice | Not Specified | 0.1mg | Not Specified | Steady decrease in tumor growth and increased survival |

Signaling Pathways

The signaling pathways modulated by 2-ME2 are central to its anti-cancer effects. The following diagrams illustrate these complex interactions.

2-Hydroxyestrone (2-OHE1): An Estrogen Metabolite with Anti-Proliferative Properties